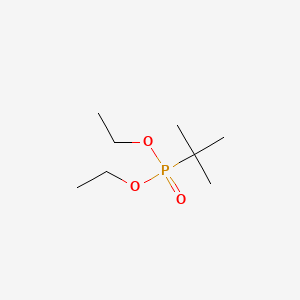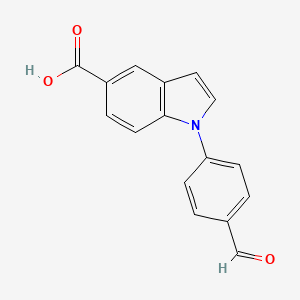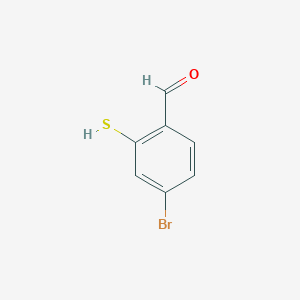
Di-tert-butyl(diethoxy)silane
Übersicht
Beschreibung
Di-tert-butyl(diethoxy)silane is an organosilicon compound with the molecular formula C12H28O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two tert-butyl groups and two ethoxy groups attached to a silicon atom.
Vorbereitungsmethoden
Di-tert-butyl(diethoxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-butylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
(C(CH3)3)2SiCl2+2C2H5OH→(C(CH3)3)2Si(OC2H5)2+2HCl
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of specialized catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Di-tert-butyl(diethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form di-tert-butylsilanediol and ethanol.
Oxidation: It can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new organosilicon compounds.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines or thiols. The major products formed from these reactions are silanols, siloxanes, and various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(diethoxy)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties or to introduce new functionalities.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of di-tert-butyl(diethoxy)silane involves the reactivity of the silicon atom and its ability to form stable bonds with other elements. The compound can undergo hydrolysis to form silanols, which can further condense to form siloxanes. These reactions are facilitated by the presence of the tert-butyl and ethoxy groups, which stabilize the intermediate species and enhance the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl(diethoxy)silane can be compared with other similar organosilicon compounds, such as di-tert-butyl(dimethoxy)silane and di-tert-butyl(dichlorosilane). These compounds share similar structural features but differ in their reactivity and applications. For example, di-tert-butyl(dimethoxy)silane is more reactive towards hydrolysis due to the presence of methoxy groups, while di-tert-butyl(dichlorosilane) is more reactive towards nucleophilic substitution due to the presence of chlorine atoms.
Similar compounds include:
- Di-tert-butyl(dimethoxy)silane
- Di-tert-butyl(dichlorosilane)
- Di-tert-butylsilanediol
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of organosilicon compounds.
Eigenschaften
IUPAC Name |
ditert-butyl(diethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O2Si/c1-9-13-15(14-10-2,11(3,4)5)12(6,7)8/h9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCASPKBFBALDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)(C)C)(C(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619573 | |
| Record name | Di-tert-butyl(diethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201334-78-3 | |
| Record name | Di-tert-butyl(diethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)

![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)


